6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Description
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
7-methoxyspiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine] |
InChI |
InChI=1S/C14H19NO/c1-16-12-4-5-13-11(9-12)3-2-6-14(13)7-8-15-10-14/h4-5,9,15H,2-3,6-8,10H2,1H3 |
InChI Key |
RXEVEFQGXDSIHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCC2)CCNC3 |
Origin of Product |
United States |
Preparation Methods
Sakurai or Petasis Reaction
Cyclic ketones undergo allylation using organometallic reagents (e.g., allylmagnesium bromide) or boronates in the presence of Lewis acids. For instance, treating naphthalenone derivatives with allyltrimethylsilane under Sakurai conditions introduces the allyl moiety.
Bromocyclization
The allylated intermediate undergoes hydroboration-oxidation to install a bromine atom, followed by intramolecular cyclization. In a modified protocol, 40% aqueous HBr and Br₂ in dichloromethane facilitate bromocyclization, yielding spiro-pyrrolidines in >90% purity. This method’s robustness stems from:
- Gram-scale feasibility with minimal byproducts.
- Compatibility with organosulfur groups , critical for late-stage modifications.
For 6-methoxy derivatives, starting materials like 6-methoxynaphthalen-1(2H)-one would be ideal precursors.
1,3-Dipolar Cycloaddition of Azomethine Ylides
Azomethine ylides, generated in situ from ninhydrin and L-proline, participate in cycloadditions with electron-deficient dipolarophiles. A typical procedure refluxes ninhydrin (2 mmol), L-proline (2 mmol), and a dipolarophile (1 mmol) in ethanol for 30 minutes. The spiro adduct precipitates upon cooling, with final purification via ethyl acetate/petroleum ether chromatography (yields: 78–84%).
Mechanistic insights :
- Ninhydrin and L-proline condense to form an iminium intermediate.
- Decarboxylation generates an azomethine ylide.
- [3+2] Cycloaddition with the dipolarophile constructs the pyrrolidine ring.
Introducing the methoxy group requires either methoxy-substituted dipolarophiles or post-synthetic methylation.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Scalability | Key Advantages | Limitations |
|---|---|---|---|---|
| Metal-free dearomatization | 82–89% | Moderate | No transition metals; rapid kinetics | Requires specialized ynamide substrates |
| Bromocyclization | >90% | High | Gram-scale compatible; high purity | Multi-step sequence |
| 1,3-Dipolar cycloaddition | 78–84% | Moderate | Atom-economical; versatile dipolarophiles | Limited to activated alkenes |
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions or as a ligand in binding studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
- Compound: (4′S)-6-Bromo-1′-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3′-pyrrolidine]-4′-carboxylic acid Key Differences: Bromine substitution at the 6-position introduces steric bulk and electron-withdrawing effects, altering solubility and reactivity. The tert-butoxycarbonyl (Boc) group enhances stability during synthetic steps. Molecular Weight: 410.308 g/mol (vs. ~219 g/mol for the target compound) . Applications: Used as an intermediate in peptide coupling and protease inhibitor development (Spurlino et al., 2011) .
Spiroketal Derivatives
- Compound : (R)-4-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-naphtho[1,8-de][1,3]dioxin]-6-ol
- Key Differences : Replaces pyrrolidine with a naphtho-dioxin spiro system, increasing aromaticity and redox activity. The hydroxyl group at position 6 enhances hydrogen-bonding capacity.
- Biological Relevance : Exhibits antifungal properties, typical of palmarumycin-class spiroketals (Cai et al., 2010) .
Piperidine-Based Spirocycles
- Compound : 1'-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Physicochemical Properties Comparison
Biological Activity
6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C18H22N2O
- Molecular Weight: 290.38 g/mol
- CAS Number: 1053661-10-1
The structure features a spiro connection between a naphthalene and a pyrrolidine ring, which is significant for its biological activity.
Synthesis
The synthesis of 6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] typically involves multi-step organic reactions. A notable method includes the use of palladium-catalyzed reactions to form the spiro compound efficiently.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds within the spirobisnaphthalene class. For instance, analogs of palmarumycin CP17 demonstrated significant antifungal activity against various phytopathogens. The presence of methoxy groups was found to enhance this activity:
| Compound | Inhibition Rate (%) | Pathogen |
|---|---|---|
| Palmarumycin CP17 | 73.7 | P. piricola |
| Methoxy Analog | 75.0 | P. piricola |
| Other Analog | 71.3 | R. solani |
This suggests that modifications to the methoxy group can influence the efficacy of antifungal activity .
Anticonvulsant Activity
In a study examining new naphthoxazine derivatives, compounds were tested for anticonvulsant effects using the pentylenetetrazole (PTZ) model in rats. The results indicated that certain structural features contributed to increased GABAergic activity, which is crucial for anticonvulsant effects:
| Compound | EC50 Value (mg/kg) | Activity |
|---|---|---|
| Naphthoxazine Derivative | 20 | Anticonvulsant |
The mechanism was attributed to enhanced GABA transmission, indicating that similar derivatives may yield promising anticonvulsant properties .
Case Studies
- Antifungal Efficacy : A study on spirobisnaphthalenes revealed that compounds with specific substituents exhibited higher antifungal activity against a range of pathogens. The structure-activity relationship (SAR) indicated that methoxy and hydroxyl groups play a crucial role in enhancing bioactivity .
- Anticonvulsant Mechanism : In another investigation, molecular docking simulations were employed to understand the binding affinities of synthesized derivatives towards GABA receptors. This provided insights into how structural variations affect pharmacological outcomes .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]?
- Methodology :
- Demethylation and Protection : Start with demethylation of precursor ketones (e.g., 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one) using 48% HBr in refluxing acetic acid, followed by benzyl protection with benzyl bromide and K₂CO₃ in acetone to stabilize intermediates .
- Condensation Reactions : Employ CeCl₃ and butyllithium in THF to facilitate spiro-ring formation via condensation with aryl-substituted pyrrolidines. Optimize reaction time and stoichiometry to minimize side products .
- Catalytic Hydrogenation : Use Pd/C in ethyl acetate for selective reduction of unsaturated intermediates, ensuring inert conditions to prevent over-reduction .
Q. What analytical techniques are critical for structural characterization of this spiro compound?
- Methodology :
- X-ray Crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and torsion angles. Validate with R-factor convergence tests .
- Conformational Analysis : Apply Cremer-Pople puckering coordinates to quantify non-planar ring distortions, particularly for the spiro-pyrrolidine moiety .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula (e.g., exact mass 275.1184 for related spiro compounds) and detect fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, ANSI-approved goggles, and NIOSH-certified respirators to avoid skin/eye contact and inhalation .
- Ventilation : Perform reactions in fume hoods with ≥6 air changes per hour to mitigate respiratory irritation risks .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills using vermiculite .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodology :
- Substituent Variation : Synthesize analogues via Suzuki-Miyaura coupling (e.g., 3,4-dimethoxyphenylboronic acid with Pd(PPh₃)₄/K₂CO₃) to introduce electron-donating/withdrawing groups .
- In Vitro Assays : Screen analogues against target receptors (e.g., corticotropin-releasing factor-1) using radioligand binding assays. Correlate IC₅₀ values with substituent electronic profiles .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using AMBER or CHARMM force fields to identify key hydrophobic/ionic interactions .
Q. What computational approaches resolve conformational ambiguities in spiro compounds?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to compare calculated puckering amplitudes with experimental X-ray data .
- Torsion Angle Analysis : Use PLATON or Mercury to map torsion angles (e.g., C1-C2-N1-C3) and identify steric clashes in spiro junctions .
Q. How should researchers address contradictions between crystallographic and spectroscopic data?
- Methodology :
- Cross-Validation : Compare XRD-derived bond lengths with NMR NOE effects to detect dynamic disorder in solution vs. solid-state conformations .
- Variable-Temperature NMR : Perform VT-NMR (e.g., -40°C to 80°C) to observe coalescence of diastereotopic protons, indicating low-energy ring-flipping .
Q. What strategies improve efficiency in multi-component synthesis of spiro derivatives?
- Methodology :
- Mannich-Type Reactions : Combine tetralone-derived thioamides, amines, and formaldehyde in one-pot reactions catalyzed by HCl/EtOH. Optimize molar ratios (e.g., 1:1.2:1.5) to favor spirohexahydropyrimidine formation .
- Microwave Assistance : Reduce reaction time from hours to minutes using controlled microwave irradiation (100–150°C) while maintaining regioselectivity .
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
